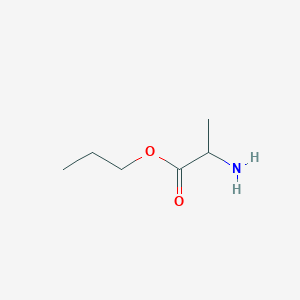
Alanine,propyl ester(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine,propyl ester(9ci): is an organic compound with the molecular formula C6H13NO2. It is an ester derived from the amino acid alanine and propanol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alanine,propyl ester(9ci) can be synthesized through the esterification of alanine with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of propyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alanine,propyl ester(9ci) can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of propyl 2-aminopropanoate can yield primary amines.
Substitution: The amino group in propyl 2-aminopropanoate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Chemistry: Alanine,propyl ester(9ci) is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, propyl 2-aminopropanoate can be used to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.
Industry: In the industrial sector, propyl 2-aminopropanoate is used in the synthesis of specialty chemicals and as a building block for various organic compounds.
Mecanismo De Acción
The mechanism of action of propyl 2-aminopropanoate involves its interaction with specific enzymes or receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
- Ethyl 2-aminopropanoate
- Methyl 2-aminopropanoate
- Butyl 2-aminopropanoate
Comparison: Alanine,propyl ester(9ci) is unique due to its specific ester group, which influences its solubility and reactivity compared to other similar compounds. For instance, ethyl 2-aminopropanoate may have different solubility properties and reactivity due to the shorter alkyl chain. Similarly, butyl 2-aminopropanoate may exhibit different physical and chemical properties due to the longer alkyl chain.
Propiedades
Número CAS |
125511-26-4 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
propyl 2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3 |
Clave InChI |
GSMUZACKUHJQDP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C)N |
SMILES canónico |
CCCOC(=O)C(C)N |
Sinónimos |
Alanine, propyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















